3'-DMTr-dA

Oligonucleotide synthesis Reverse synthesis Phosphoramidite chemistry

Standard 5'-O-DMTr phosphoramidites cannot produce oligonucleotides with free 3'-ends or nuclease-resistant 3'-3'/5'-5' linkages. 3'-DMTr-dA solves this by placing the acid-labile DMTr group on the 3'-OH, allowing reverse (5'→3') synthesis. • Enables direct 3'-labeling with fluorophores, biotin, or quenchers in the final coupling step. • Delivers ≥98% HPLC purity for high-yield coupling and minimal truncation products. • Supplied as a stable solid; ships at ambient temperature with full analytical documentation.

Molecular Formula C47H52N7O7P
Molecular Weight 857.9 g/mol
Cat. No. B12383870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-DMTr-dA
Molecular FormulaC47H52N7O7P
Molecular Weight857.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
InChIInChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(58-27-13-26-48)59-29-41-40(28-42(60-41)53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)61-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m1/s1
InChIKeyJMABKCCHUAJFJE-PVYRJWNMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-DMTr-dA: Reverse Synthesis Phosphoramidite


3'-DMTr-dA (N6-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-5'-CE-phosphoramidite; CAS: 140712-82-9) is a protected nucleoside phosphoramidite building block used exclusively in solid-phase oligonucleotide synthesis [1]. Unlike standard 5'-O-DMTr protected nucleosides, 3'-DMTr-dA features the acid-labile dimethoxytrityl (DMTr) protecting group on the 3'-hydroxyl, leaving the 5'-hydroxyl available for phosphoramidite activation . This structural inversion is not a minor modification but a functional switch that enables reverse-direction (5'→3') oligonucleotide synthesis, as opposed to the conventional 3'→5' direction employed by standard 5'-O-DMTr phosphoramidites [2]. The compound is supplied with HPLC purity ≥98% and is a critical reagent for specialized applications including the generation of nuclease-resistant linkages, enzymatic extension-ready arrays, and 3'-terminal modifications .

3'-DMTr-dA: Irreplaceable in Reverse Synthesis


The critical distinction between 3'-DMTr-dA and the widely available 5'-O-DMTr-dA is not merely structural but functional. In standard 5'-O-DMTr-dA, the DMTr group protects the 5'-OH, while the 3'-OH is activated as a phosphoramidite, which drives synthesis in the 3'→5' direction . Conversely, in 3'-DMTr-dA, the DMTr group protects the 3'-OH, and the phosphoramidite is attached to the 5'-OH, which exclusively enables synthesis in the reverse 5'→3' direction . This fundamental difference means that substituting one for the other is chemically impossible within the same synthesis workflow; they are not interchangeable building blocks. Attempting to use 5'-O-DMTr-dA in a reverse synthesis protocol, or vice versa, would result in incorrect orientation of the oligonucleotide chain, failure of the desired coupling, and generation of non-functional products [1]. For applications requiring a free 3'-terminus for enzymatic extension (e.g., in microarrays), modified 3'-ends, or specific nuclease-resistant linkages, only 3'-protected monomers like 3'-DMTr-dA are viable starting materials [2]. Therefore, procurement decisions must be based on the intended synthesis direction and the specific application, not merely on the nucleobase identity.

3'-DMTr-dA: Performance Comparison for Procurement


Synthesis Direction: Reverse vs. Standard

The primary and most decisive differentiator between 3'-DMTr-dA and its standard analog 5'-O-DMTr-dA is the synthesis direction they enable. 3'-DMTr-dA is specifically designed for reverse (5'→3') oligonucleotide synthesis, where the DMTr group protects the 3'-hydroxyl and the phosphoramidite is attached to the 5'-hydroxyl . In contrast, 5'-O-DMTr-dA is used for conventional 3'→5' synthesis, protecting the 5'-OH with DMTr and activating the 3'-OH . This is not a matter of efficiency but of fundamental chemical compatibility: 3'-DMTr-dA is the only building block that can initiate and propagate chain elongation in the 5'→3' direction in a standard phosphoramidite-based synthesizer [1].

Oligonucleotide synthesis Reverse synthesis Phosphoramidite chemistry

Cycle Time Reduction in Reverse Synthesis

In RNA synthesis, the use of reverse-direction phosphoramidites, which include 3'-DMTr-protected monomers like 3'-DMTr-dA (for the DNA analog), has been shown to significantly reduce coupling cycle times. A patent for reverse RNA synthesis reports that a reverse 5'→3' method, utilizing 3'-DMT-protected monomers, requires a coupling cycle time of approximately 4 minutes, compared to the approximately 10 minutes required for the conventional 3'→5' RNA synthesis method [1]. This 60% reduction in cycle time directly translates to higher throughput and lower operational costs for large-scale or high-throughput oligonucleotide production. While the specific data is for RNA monomers, the underlying chemical principles of using a 3'-protected, 5'-activated phosphoramidite to accelerate kinetics are directly applicable to the DNA counterpart, 3'-DMTr-dA [2].

RNA synthesis Process optimization Cycle time

High Purity for Oligonucleotide Synthesis

For demanding oligonucleotide synthesis applications, the purity of the starting phosphoramidite monomer is a critical quality parameter that directly impacts final product yield and complexity. Commercially available 3'-DMTr-dA is supplied with a guaranteed HPLC purity of ≥98% . Furthermore, related reverse phosphoramidites (e.g., Rev-A-n-bz) synthesized using analogous chemistry have been characterized with HPLC purity greater than 98% and 31P NMR purity greater than 99.5%, demonstrating the high purity achievable for this class of 3'-protected monomers [1]. This level of purity minimizes the introduction of non-specific or truncated sequences during synthesis, ensuring a higher yield of the desired full-length oligonucleotide and reducing the burden on downstream purification steps.

Quality control Purity Oligonucleotide synthesis

3'-DMTr-dA: Application Scenarios


Nuclease-Resistant Oligonucleotide Synthesis

3'-DMTr-dA is an essential building block for the synthesis of oligonucleotides containing non-natural terminal linkages, such as 3'-3' or 5'-5' internucleotidic bonds. These modifications confer significant resistance to 3'-exonucleases, the primary enzymatic degradation pathway for therapeutic oligonucleotides in vivo . The reverse synthesis approach enabled by 3'-DMTr-dA allows for the controlled introduction of these 'inverted' linkages at the 3'-terminus, enhancing the stability and half-life of antisense oligonucleotides and siRNAs, a critical requirement for therapeutic development and diagnostic applications where prolonged activity is required [1].

3'-Modified DNA for Biochemical Probes

3'-DMTr-dA enables the facile synthesis of DNA oligonucleotides bearing a wide range of modifications at the 3'-terminus. Because reverse synthesis exposes the 3'-hydroxyl for the final coupling step, a variety of non-nucleosidic phosphoramidites (e.g., those derived from amino acids like tyrosine, or containing fluorophores, quenchers, or biotin) can be directly attached to the 3'-end of the growing chain in the last cycle [2]. This capability streamlines the production of 3'-labeled probes for applications such as fluorescence polarization assays, pull-down experiments, and Förster resonance energy transfer (FRET)-based studies, eliminating the need for complex post-synthetic conjugation steps [3].

3'-Functionalized Oligos for Microarrays and Extension

For applications requiring a free 3'-OH group for enzymatic reactions, such as DNA microarrays used as initiators for polymerase extension or as templates for PCR, 3'-DMTr-dA is indispensable [4]. Reverse synthesis yields an oligonucleotide that, after final deprotection, presents a free 3'-hydroxyl group accessible to enzymes like DNA or RNA polymerases [5]. This contrasts with standard 3'→5' synthesis, which leaves the 5'-terminus free. The use of 3'-DMTr-dA is therefore a critical procurement requirement for groups generating high-density DNA arrays for genomic analysis, next-generation sequencing library preparation, or any application where surface-bound oligonucleotides must serve as primers for subsequent enzymatic elongation [6].

Technical Documentation Hub

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